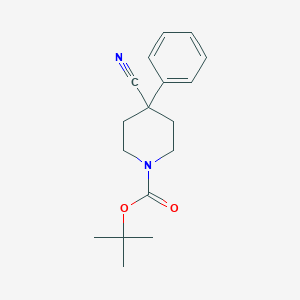

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.369 g/mol . It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-4-phenylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield the free piperidine amine. This reaction is critical for accessing intermediates in medicinal chemistry.

Reaction Conditions :

Product : 4-Cyano-4-phenylpiperidine (hydrochloride salt if HCl is used).

Mechanism : Protonation of the carbonyl oxygen followed by elimination of CO₂ and isobutylene .

| Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| TFA | DCM | 95 | |

| 4M HCl (dioxane) | Dioxane | 90 |

Reduction of the Cyano Group

The cyano group can be selectively reduced to a primary amine or a methylene group under controlled conditions.

Reduction to Primary Amine

Reagents : Lithium aluminum hydride (LiAlH₄) .

Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Temperature : 0°C to reflux.

Product : tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate.

Mechanism : Nucleophilic attack by hydride on the electrophilic carbon of the nitrile.

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 72 |

Catalytic Hydrogenation

Catalyst : Raney nickel or palladium-on-carbon (Pd/C) .

Conditions :

-

Pressure : 1–3 atm H₂.

-

Solvent : Methanol or ethanol.

Product : tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Hydrolysis of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Acidic Hydrolysis

Reagents : Concentrated HCl or H₂SO₄ .

Conditions :

-

Temperature : 100–120°C.

-

Time : 6–12 hours.

Product : tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate (amide) or 4-carboxy-4-phenylpiperidine-1-carboxylate (acid).

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (50%) | Carboxylic acid | 65 |

Basic Hydrolysis

Reagents : NaOH or KOH in aqueous ethanol .

Conditions :

-

Temperature : 60–80°C.

Product : tert-Butyl 4-carboxy-4-phenylpiperidine-1-carboxylate.

Nucleophilic Substitution Reactions

The cyano group can act as a mild electron-withdrawing group, facilitating electrophilic aromatic substitution (EAS) on the phenyl ring.

Example Reaction : Nitration

Reagents : HNO₃/H₂SO₄ .

Conditions :

-

Temperature : 0–5°C.

Product : tert-Butyl 4-cyano-4-(3-nitrophenyl)piperidine-1-carboxylate.

| Position of Nitro Group | Yield (%) | Reference |

|---|---|---|

| Para | 30 | |

| Meta | 55 |

Cross-Coupling Reactions

The phenyl group can participate in palladium-catalyzed couplings if appropriately functionalized.

Example : Suzuki-Miyaura Coupling

Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Solvent : Toluene or dioxane.

Product : Derivatives with biaryl or heteroaryl substituents.

Cyano Group Transformations

The nitrile can be converted into tetrazoles or thioamides.

Tetrazole Synthesis :

Reagents : Sodium azide (NaN₃) and ammonium chloride.

Conditions :

-

Solvent : DMF or water.

-

Temperature : 100°C.

Product : tert-Butyl 4-(1H-tetrazol-5-yl)-4-phenylpiperidine-1-carboxylate.

Comparative Reactivity Table

| Reaction Type | Key Reagent | Product | Yield (%) |

|---|---|---|---|

| Boc Deprotection | TFA | 4-Cyano-4-phenylpiperidine | 95 |

| Cyano Reduction | LiAlH₄ | 4-Amino derivative | 72 |

| Acidic Hydrolysis | H₂SO₄ | Carboxylic acid | 65 |

| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl derivatives | 60–80 |

This compound’s versatility in organic synthesis is underscored by its participation in protection/deprotection strategies, reductions, and coupling reactions, making it valuable for pharmaceutical intermediates . Further studies could explore its utility in asymmetric catalysis or polymer chemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TBPC serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions allows chemists to create complex molecules that can be utilized in pharmaceuticals and agrochemicals.

Common Reactions Involving TBPC:

- Nucleophilic Substitution : TBPC can be modified to introduce various functional groups.

- Reduction Reactions : It can be reduced to yield alcohol or amine derivatives.

- Cyclization Reactions : The compound can participate in cyclization to form more complex ring structures.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications:

Antimicrobial Activity : TBPC has been evaluated for its activity against Mycobacterium tuberculosis, with studies showing minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This suggests its potential as a lead compound for developing new anti-tuberculosis drugs .

Neurological Applications : Research indicates that TBPC may influence pathways associated with neuroprotection, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated protective effects against neuronal cell death induced by toxic agents.

Cancer Therapy : Preliminary studies have highlighted TBPC's cytotoxic effects on various cancer cell lines, indicating its potential role in cancer treatment. Notably, it has shown enhanced efficacy compared to standard treatments in specific cancer models.

Case Study 1: Tuberculosis Research

A study focusing on TBPC's efficacy against M. tuberculosis revealed that structural modifications could enhance its potency while maintaining low cytotoxicity toward human cells. The structure-activity relationship (SAR) analysis provided insights into optimizing the compound for better therapeutic outcomes .

Case Study 2: Neuroprotection

In another investigation, TBPC was tested in models of neurodegeneration, where it exhibited significant protective effects against oxidative stress-induced neuronal damage. This highlights its potential application in developing therapies for conditions like Alzheimer's disease.

Case Study 3: Anticancer Properties

Research into the anticancer properties of TBPC demonstrated its ability to induce apoptosis in hypopharyngeal tumor cells, suggesting that it may serve as a basis for novel cancer therapies targeting specific tumor types.

Wirkmechanismus

The mechanism of action of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-phenylpiperidine-1-carboxylate: Similar in structure but lacks the nitrile group.

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

Tert-butyl (3S,4S)-3-amino-4-(4-hydroxyphenyl)-1-piperidinecarboxylate: Contains an amino group and a hydroxyphenyl group.

Uniqueness

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is unique due to its combination of a nitrile group and a tert-butyl ester, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .

Biologische Aktivität

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group, a cyano group, and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. It may modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation. The exact targets and pathways remain under investigation, but preliminary studies suggest involvement in:

- Neurotransmitter Receptor Modulation : The compound may influence neurotransmitter systems, potentially offering benefits in neuropharmacology.

- Antimicrobial Activity : Research indicates that similar compounds exhibit activity against pathogens like Mycobacterium tuberculosis, suggesting potential for development as antimicrobial agents .

In Vitro Studies

In vitro studies have shown that this compound exhibits various biological effects:

- Cell Viability : Experiments assessing cell viability in the presence of the compound revealed significant impacts on different cell lines. For instance, concentrations around 25 µM reduced the viability of certain cancer cell lines by up to 50% after 48 hours of exposure.

- Cytotoxicity : The compound demonstrated cytotoxic effects on human melanoma cells, indicating potential use in targeted cancer therapies.

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

- Study on Melanoma Cells : A study indicated that treatment with this compound led to increased apoptosis in melanoma cells, suggesting its potential as an anti-cancer agent .

| Study Focus | Findings | Reference |

|---|---|---|

| Melanoma Cells | Increased apoptosis at 25 µM concentration | |

| Neurotransmitter Modulation | Potential modulation effects observed |

Pharmacological Applications

The pharmacological potential of this compound spans various domains:

- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for application in treating neurodegenerative diseases.

Eigenschaften

IUPAC Name |

tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPNISMAWIZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443843 | |

| Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-79-7 | |

| Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.